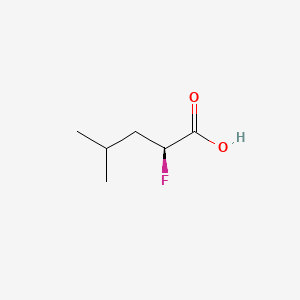

(2S)-2-Fluoro-4-methylpentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-fluoro-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSHQHONRQJNKY-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126957-44-6 | |

| Record name | (2S)-2-Fluoro-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategies for 2s 2 Fluoro 4 Methylpentanoic Acid

Stereoselective Synthesis Approaches

The overarching goal of stereoselective synthesis is to produce a single enantiomer of a chiral molecule. For a compound like (2S)-2-Fluoro-4-methylpentanoic acid, this means selectively creating the 'S' configuration at the carbon atom bearing the fluorine atom.

Asymmetric Catalysis in the Preparation of this compound

Asymmetric catalysis involves using a small amount of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other. This can involve transition-metal catalysts or organocatalysts. For the synthesis of α-fluoro carboxylic acids, this might entail the enantioselective fluorination of a precursor molecule. No specific catalysts have been documented for the preparation of this compound.

Chiral Auxiliary-Mediated Synthesis of this compound

This strategy involves temporarily attaching a chiral molecule, known as a chiral auxiliary, to a non-chiral substrate. The auxiliary then directs a subsequent reaction, such as fluorination, to occur from a specific direction, thereby creating the desired stereocenter. After the key reaction, the auxiliary is removed, yielding the enantiomerically enriched product. While effective for many α-functionalized acids, specific examples detailing the use of chiral auxiliaries like Evans oxazolidinones or others for the synthesis of this compound are absent from the literature.

Enantioselective Fluorination Techniques

These techniques focus on the direct, selective introduction of a fluorine atom to create the chiral center.

Electrophilic Fluorination Methodologies

Electrophilic fluorination uses a fluorine source that behaves as an electrophile (F+). A common approach involves generating an enolate from a carboxylic acid derivative (like an ester or amide of 4-methylpentanoic acid) and then reacting it with a chiral catalyst and an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. Despite the prevalence of this method, its application to produce this compound has not been specifically reported.

Nucleophilic Fluorination Methodologies

Nucleophilic fluorination involves a fluoride (B91410) ion (F-) acting as a nucleophile. A typical route would start with a chiral α-hydroxy ester, where the hydroxyl group is a good leaving group (like a tosylate or mesylate). A nucleophilic fluoride source would then displace this group. While a plausible route, detailed experimental data for this pathway leading to this compound is unavailable.

Enzymatic Synthesis and Biocatalytic Pathways

Biocatalysis uses enzymes to perform chemical transformations with high selectivity. Enzymes like fluorinases can create carbon-fluorine bonds, while other enzymes such as lipases or hydrolases could be used for the kinetic resolution of a racemic mixture of 2-fluoro-4-methylpentanoic acid, selectively reacting with one enantiomer to allow for the separation of the other. There is currently no published research detailing the use of any enzymatic or biocatalytic pathway for the direct synthesis or resolution of this compound.

Multi-Step Synthetic Route Development and Optimization

The development of a robust and efficient multi-step synthesis is paramount for obtaining this compound. A common strategy involves the stereoselective fluorination of a chiral precursor derived from readily available starting materials.

Precursor Synthesis and Derivatization Strategies

A prevalent approach for the synthesis of chiral α-fluoro carboxylic acids begins with a corresponding α-amino acid, which offers a readily available source of chirality. In the case of this compound, the natural amino acid L-leucine, (2S)-2-amino-4-methylpentanoic acid, serves as an ideal precursor.

The synthetic strategy involves the diazotization of the amino group of L-leucine, followed by a nucleophilic fluorination reaction. This transformation is typically carried out using reagents such as hydrogen fluoride-pyridine (HF-Py) or other sources of fluoride ions. The key challenge in this step is to control the stereochemistry at the C2 position, as the reaction can proceed with either retention or inversion of configuration, or lead to racemization.

Alternative precursor strategies may involve the asymmetric fluorination of a prochiral starting material, such as 4-methylpentanoic acid or its derivatives. This can be achieved using chiral fluorinating reagents or by employing a chiral auxiliary to direct the stereochemical outcome of the fluorination step.

Table 1: Common Precursors for this compound Synthesis

| Precursor | Synthetic Strategy | Key Considerations |

| L-Leucine | Diazotization followed by nucleophilic fluorination | Control of stereochemistry at C2 |

| 4-Methylpentanoic Acid | Asymmetric α-fluorination | Selection of chiral fluorinating agent or auxiliary |

| Chiral α-hydroxy ester | Nucleophilic fluorination (e.g., with DAST) | Potential for elimination side reactions |

Reaction Condition Optimization for High Yield and Stereoselectivity

Optimizing reaction conditions is critical to maximize the yield and stereoselectivity of the fluorination step. Key parameters that are often investigated include the choice of fluorinating agent, solvent, temperature, and reaction time.

For the conversion of L-leucine to this compound, the diazotization-fluorination sequence requires careful control. The use of different fluoride sources can significantly impact the stereochemical outcome. For instance, while HF-Py is a common reagent, other systems, such as in situ generated fluoroformates, have been explored to improve stereoselectivity.

In asymmetric fluorination approaches, the choice of catalyst and ligand is crucial. Chiral transition metal complexes or organocatalysts can be employed to create a chiral environment that favors the formation of the desired (S)-enantiomer. The optimization process often involves screening a library of catalysts and ligands to identify the most effective combination.

Table 2: Influence of Reaction Parameters on Stereoselective Fluorination

| Parameter | Effect on Yield and Stereoselectivity |

| Fluorinating Agent | Influences reaction mechanism and stereochemical outcome. |

| Solvent | Can affect the solubility of reagents and stabilize transition states. |

| Temperature | Lower temperatures often favor higher stereoselectivity. |

| Catalyst/Ligand | Crucial for achieving high enantiomeric excess in asymmetric fluorination. |

Gram-Scale Synthesis Development and Challenges

Scaling up the synthesis of this compound from the laboratory to a gram-scale or larger presents a unique set of challenges. Issues that are manageable on a small scale can become significant obstacles during scale-up.

One of the primary challenges is the handling of hazardous reagents, such as hydrogen fluoride, which requires specialized equipment and safety protocols. The exothermic nature of many fluorination reactions also necessitates efficient heat management to prevent runaway reactions and ensure consistent product quality.

Furthermore, maintaining high stereoselectivity on a larger scale can be difficult. Minor variations in reaction conditions, such as mixing efficiency and temperature gradients, can have a more pronounced effect on the enantiomeric excess of the product. Therefore, process optimization and the development of robust and scalable purification methods are essential for the successful gram-scale production of enantiomerically pure this compound.

Table 3: Key Challenges in Gram-Scale Synthesis

| Challenge | Mitigation Strategies |

| Handling of Hazardous Reagents | Use of specialized equipment, flow chemistry |

| Exothermic Reactions | Efficient cooling systems, careful control of addition rates |

| Maintaining Stereoselectivity | Robust process control, optimization of mixing and temperature |

| Byproduct Formation and Purification | Development of scalable purification techniques (e.g., crystallization) |

Advanced Spectroscopic and Analytical Characterization of 2s 2 Fluoro 4 Methylpentanoic Acid and Its Research Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of (2S)-2-Fluoro-4-methylpentanoic acid. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a multi-faceted approach to its characterization.

¹H, ¹³C, and ¹⁹F NMR Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display distinct signals for each set of non-equivalent protons. The most characteristic feature would be the signal for the proton at the C2 position (H-2), which is split into a doublet of doublets due to coupling with the adjacent fluorine atom (²JHF) and the protons on the C3 carbon (³JHH). The protons of the isobutyl group would also present characteristic splitting patterns.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. The carbon atom directly bonded to the fluorine (C2) is expected to show a large one-bond carbon-fluorine coupling constant (¹JCF). The surrounding carbons (C1, C3, and C4) would also exhibit smaller two- and three-bond couplings (²JCF, ³JCF).

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. A single signal is expected for the fluorine atom in this compound. This signal would be split by the neighboring protons (H-2 and H-3), providing further confirmation of the molecular structure. The chemical shift of the fluorine atom is indicative of its electronic environment.

Illustrative NMR Data for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | ¹⁹F NMR (ppm) |

|---|---|---|---|

| C1 (COOH) | ~11-12 (s, 1H) | ~175 (d, ²JCF ≈ 20-30 Hz) | - |

| C2 (CHF) | ~4.8-5.2 (dd, ¹JHF ≈ 45-50 Hz, ³JHH ≈ 4-8 Hz, 1H) | ~90-95 (d, ¹JCF ≈ 180-200 Hz) | ~-180 to -200 (m) |

| C3 (CH₂) | ~1.6-1.9 (m, 2H) | ~35-40 (d, ³JCF ≈ 5-10 Hz) | - |

| C4 (CH) | ~1.8-2.1 (m, 1H) | ~25-30 | - |

Two-Dimensional (2D) NMR Techniques (e.g., NOESY, COSY) for Stereochemical Assignment and Conformational Insights

Two-dimensional NMR techniques are crucial for confirming the connectivity and spatial relationships between atoms, which are vital for stereochemical assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between protons in the molecule. For instance, a cross-peak between the H-2 proton and the H-3 protons would definitively establish their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about protons that are close in space, which is critical for conformational analysis. For a specific stereoisomer like this compound, NOESY can help in understanding the preferred spatial arrangement of the substituents around the chiral center.

Analysis of Coupling Constants and Their Mechanistic Implications

The magnitude of the coupling constants (J-values) in NMR spectra provides detailed structural and stereochemical information.

²JHF (Geminal Coupling): The coupling between the fluorine and the proton on the same carbon (C2) is typically large, expected to be in the range of 40-60 Hz. duke.edu

³JHF (Vicinal Coupling): The coupling between the fluorine atom and the protons on the adjacent C3 carbon is dependent on the dihedral angle between them, as described by the Karplus relationship. The magnitude of ³JHF, typically in the range of 2-15 Hz, can provide insights into the conformational preferences of the molecule. duke.edu

nJCF (Long-Range Carbon-Fluorine Coupling): The coupling of the fluorine atom to carbons further away in the molecule (C1, C3, C4) can also be observed and provides additional structural confirmation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which allows for the confirmation of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry provides a very accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of this compound. The calculated exact mass for C₆H₁₁FO₂ is 134.0743. nih.gov An experimental HRMS value that matches this calculated mass to within a few parts per million would provide strong evidence for the correct molecular formula.

Illustrative HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Difference (ppm) |

|---|---|---|---|

| [M+H]⁺ | 135.08159 | 135.08150 | -0.67 |

| [M+Na]⁺ | 157.06353 | 157.06345 | -0.51 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring and Impurity Profiling

Liquid Chromatography-Mass Spectrometry combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for monitoring the progress of the synthesis of this compound and for identifying and quantifying any impurities.

For instance, during the synthesis, LC-MS can be used to track the consumption of a starting material, such as a protected form of leucine (B10760876), and the formation of the fluorinated product. It can also detect the presence of byproducts, such as elimination products or over-reacted species. By developing a suitable LC method, impurities can be separated from the main product and their molecular weights determined by the mass spectrometer, aiding in their identification. The use of partially fluorinated carboxylic acids as ion-pairing reagents in the mobile phase can enhance the chromatographic retention and resolution of such compounds. researchgate.net

Chromatographic Methods for Purity and Stereoisomeric Assessment

Chromatographic techniques are indispensable for the separation and quantification of this compound from its corresponding (R)-enantiomer and other potential impurities. The choice of method depends on the volatility and thermal stability of the analyte or its derivatives.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess (e.e.) of chiral compounds like this compound. mdpi.comnih.gov This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, their separation.

Methodology and Findings:

The separation of the enantiomers of 2-fluoro-4-methylpentanoic acid can be effectively achieved on a polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or Chiralcel® OJ-H column. mdpi.com These phases are known for their broad applicability in separating chiral acids. mdpi.com The mobile phase typically consists of a mixture of a non-polar solvent, such as hexane, and an alcohol, like isopropanol (B130326) (IPA), often with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. mdpi.com

In a typical research setting, a racemic standard of 2-fluoro-4-methylpentanoic acid would be injected to establish the retention times for both the (S) and (R) enantiomers. Subsequently, the synthesized this compound is analyzed under the same conditions to determine its enantiomeric purity. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. Resolutions greater than 2 are generally considered indicative of a good separation, allowing for accurate quantification. nih.gov

For example, in the analysis of structurally similar fluorinated carboxylic acids, baseline separation has been achieved, yielding high enantiomeric purity values (ee > 95%). mdpi.com The elution order of the enantiomers is dependent on the specific CSP and mobile phase composition used.

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane/Isopropanol/TFA (90:10:0.1 v/v/v) |

| Flow Rate | 0.6 mL/min |

| Detection | UV at 210 nm |

| Hypothetical Retention Time (S)-enantiomer | 9.7 min |

| Hypothetical Retention Time (R)-enantiomer | 10.5 min |

| Hypothetical Resolution (Rs) | > 2.0 |

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. nih.gov Carboxylic acids like 2-fluoro-4-methylpentanoic acid are generally not volatile enough for direct GC analysis due to their polarity and tendency to form hydrogen bonds. Therefore, a derivatization step is required to convert the carboxylic acid into a more volatile ester or silyl (B83357) ester. gcms.cz

Methodology and Findings:

A common derivatization strategy is silylation, where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) group. unina.it Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. nih.gov The derivatization reaction is typically carried out by heating the dried analyte with the silylating agent in an appropriate aprotic solvent. unina.it

The resulting trimethylsilyl ester of 2-fluoro-4-methylpentanoic acid is significantly more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov This method is highly effective for assessing the purity of the compound by detecting any volatile impurities, such as residual solvents or by-products from the synthesis. For chiral analysis by GC, a chiral stationary phase would be required.

| Parameter | Condition |

|---|---|

| Derivative | Trimethylsilyl (TMS) ester |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 70 °C (1 min), then 10 °C/min to 280 °C (hold 5 min) |

| MS Detector | Electron Impact (EI), Scan range 45-550 amu |

Circular Dichroism (CD) Spectroscopy for Chiral Confirmation

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that provides information about the stereochemical features of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. researchgate.net

Methodology and Findings:

For a chiral molecule like this compound, a CD spectrum will exhibit characteristic positive or negative peaks (Cotton effects) at specific wavelengths, corresponding to its electronic transitions. The enantiomer, (2R)-2-fluoro-4-methylpentanoic acid, will produce a mirror-image CD spectrum with opposite signs for the Cotton effects.

This technique is particularly useful for confirming the chiral nature of the final product and its intermediates. While a full interpretation of the CD spectrum to determine the absolute configuration from first principles can be complex, it serves as an excellent method for qualitative confirmation. By comparing the CD spectrum of a newly synthesized batch to that of a reference standard of known configuration, one can rapidly verify the stereochemical identity. Research on fluorinated amino acids incorporated into peptides has utilized CD spectroscopy to assess structural impacts, underscoring its utility in probing the conformation of fluorinated chiral building blocks. researchgate.net

X-Ray Crystallography for Absolute Stereochemistry (where applicable to derivatives)

X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a chiral molecule. acs.org This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, which reveals the precise spatial arrangement of every atom.

Methodology and Findings:

While obtaining a suitable single crystal of the free acid this compound might be challenging due to its low melting point or polymorphism, it is often feasible to form a crystalline derivative. Common strategies include forming an amide or ester with a chiral auxiliary or creating a salt with a chiral amine. The known absolute configuration of the auxiliary or base then allows for the unequivocal assignment of the stereocenter in the target molecule.

For instance, studies on the synthesis of β-fluoro α-amino acid derivatives have successfully employed X-ray crystallography to determine the absolute configuration of the products. acs.org The resulting crystal structure provides not only the absolute stereochemistry at the chiral center but also detailed information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This level of detail is unparalleled by other analytical techniques and provides definitive proof of the compound's three-dimensional structure. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2s 2 Fluoro 4 Methylpentanoic Acid

Functional Group Transformations and Reaction Pathways

The primary reaction sites in (2S)-2-Fluoro-4-methylpentanoic acid are the carboxylic acid group and the α-carbon bearing the fluorine atom. These sites allow for a variety of functional group transformations.

Oxidation and Reduction Reactions

The carboxylic acid group of this compound is already in a high oxidation state. Further oxidation of the alkyl chain is generally not a common transformation under standard laboratory conditions due to the stability of C-C and C-H bonds. However, the oxidative cleavage of the carbon backbone under harsh conditions is a possibility, though not a synthetically useful one.

Conversely, the carboxylic acid functionality can be reduced. The reduction of carboxylic acids typically requires strong reducing agents.

Reduction of the Carboxylic Acid:

The carboxyl group can be reduced to a primary alcohol. Due to the electron-withdrawing effect of the α-fluoro atom, the carbonyl carbon is more electrophilic, which can facilitate reduction. However, the choice of reducing agent is critical to avoid side reactions.

Complex Metal Hydrides: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. nih.govorganicchemistrytutor.comlibretexts.orglibretexts.org The reaction proceeds via a nucleophilic attack of the hydride ion on the carbonyl carbon. An initial reaction with the acidic proton of the carboxylic acid occurs, followed by reduction of the resulting carboxylate salt. The likely product of the reduction of this compound with LiAlH₄ would be (2S)-2-fluoro-4-methylpentan-1-ol. It is important to note that NaBH₄ is generally not strong enough to reduce carboxylic acids. youtube.com

A general representation of this reduction is shown below:

General Reaction Scheme for Reduction of α-Fluoro Carboxylic Acids

| Reactant | Reagent | Product |

|---|

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic Substitution:

The α-carbon in this compound is a potential site for nucleophilic substitution. However, the fluorine atom is generally a poor leaving group in Sₙ2 reactions. To facilitate substitution, the carboxylic acid is typically converted to a more reactive derivative, such as an ester or an acid chloride.

For instance, the corresponding methyl ester, methyl (2S)-2-fluoro-4-methylpentanoate, could undergo nucleophilic substitution. The success of such reactions would depend on the nucleophile and the reaction conditions. Strong nucleophiles might be required to displace the fluoride (B91410) ion.

Electrophilic Substitution:

Direct electrophilic substitution on the α-carbon is not a feasible pathway. However, the carboxylic acid can be converted into an enolate or a related reactive intermediate, which can then react with electrophiles. The formation of an enolate from this compound would involve the deprotonation of the α-hydrogen. However, the acidity of this proton is reduced due to the presence of the electron-withdrawing fluorine atom on the same carbon.

Alternatively, the generation of a fluoro-enolate can be achieved through detrifluoroacetylative methods, although this is more relevant for di- and tri-fluorinated compounds. researchgate.net The resulting enolate can then participate in reactions with various electrophiles. libretexts.orgmasterorganicchemistry.com

Acid-Base Chemistry and Protonation State Analysis

The most prominent acid-base characteristic of this compound is the acidity of its carboxylic acid group. The presence of the α-fluorine atom has a significant impact on its pKa value.

The electron-withdrawing inductive effect of the fluorine atom stabilizes the conjugate base (carboxylate anion) by delocalizing the negative charge. This enhanced stability of the anion leads to an increase in the acidity of the carboxylic acid, resulting in a lower pKa value compared to its non-fluorinated analog, 4-methylpentanoic acid.

While the specific pKa of this compound is not documented in readily available literature, it is expected to be lower than that of typical alkanoic acids (pKa ≈ 4.8). For comparison, the pKa of 2-fluorobenzoic acid is 3.27, which is lower than that of benzoic acid (4.20), illustrating the acid-strengthening effect of an α-halogen.

Predicted pKa Comparison

| Compound | Predicted pKa Range | Effect of Fluorine |

|---|---|---|

| 4-Methylpentanoic acid | ~4.8 | - |

This table presents a predicted trend based on general chemical principles, not experimentally determined values for the specific compound.

Mechanistic Studies of Chemical Reactions Involving the Fluoroalkyl Moiety

Mechanistic investigations into the reactions of α-fluoro carboxylic acids often focus on the influence of the fluorine atom on reaction pathways and intermediates.

One area of mechanistic interest is the fluorodecarboxylation reaction, where a carboxylic acid is converted to a fluoroalkane with one less carbon atom. organicchemistrytutor.comnih.govscholaris.ca This reaction can proceed through a radical pathway initiated by photoredox catalysis. organicchemistrytutor.comnih.gov For an α-fluoro carboxylic acid, this reaction would lead to a gem-difluoroalkane.

Another key aspect is the stability of potential intermediates. For example, in nucleophilic substitution reactions, the formation of a carbocation at the α-position would be destabilized by the electron-withdrawing fluorine atom. This makes an Sₙ1-type mechanism unlikely. Conversely, an Sₙ2 mechanism would be subject to the poor leaving group ability of fluoride.

Derivatization Reactions for Research Probes and Conjugates

The carboxylic acid group of this compound is a versatile handle for derivatization to create research probes and conjugates. These derivatives are often synthesized to study biological systems or to modify the properties of parent compounds.

Common derivatization strategies involve the formation of:

Amides: The carboxylic acid can be coupled with various amines to form amides. This is a standard transformation often achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Esters: Esterification with different alcohols can be accomplished under acidic conditions (e.g., Fischer esterification) or by converting the carboxylic acid to an acid chloride followed by reaction with an alcohol.

Acid Chlorides: The carboxylic acid can be converted to the more reactive acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This acid chloride is a key intermediate for the synthesis of esters and amides.

While no specific examples of research probes derived from this compound are prominently reported, its structural similarity to amino acid precursors suggests its potential use in the synthesis of enzyme inhibitors or as a labeled building block in metabolic studies. For instance, fluorinated analogues of natural products are often used to probe enzyme-substrate interactions. nih.gov

Biochemical and Biological Research Investigations of 2s 2 Fluoro 4 Methylpentanoic Acid

Molecular Interactions with Biological Targets

The introduction of a fluorine atom into 4-methylpentanoic acid at the α-position creates a chiral center and influences its interactions with biological macromolecules such as enzymes and receptors.

While specific studies detailing the interaction of (2S)-2-Fluoro-4-methylpentanoic acid with enzymes are not extensively documented in publicly available research, the broader field of fluorinated compounds provides a strong basis for understanding its potential roles. Fluorine's high electronegativity can stabilize or destabilize transition states in enzymatic reactions, making fluorinated analogs potent enzyme inhibitors or valuable mechanistic probes. nih.gov

For instance, α-fluorinated ketones and 2-fluoro-2-deoxysugars are known to form covalent adducts with active site residues of serine proteases and glycosidases, respectively, acting as "transition state analogue" inhibitors. nih.gov The fluorine substituent can significantly lower the pKa of an adjacent C-H bond, facilitating its abstraction in enzyme-catalyzed reactions. This principle is exploited in the design of mechanism-based or "suicide" inhibitors, where the enzyme processes a benign substrate analog into a reactive species that irreversibly inactivates the enzyme. An example is the inactivation of amino acid decarboxylases by α-(2′Z-fluoro)vinyl triggers. nih.gov

Given its structure as a leucine (B10760876) analog, this compound could potentially interact with enzymes that recognize or process leucine. Depending on the specific enzyme and its catalytic mechanism, it might act as a competitive inhibitor by binding to the active site, or as a substrate that is processed differently than the natural counterpart due to the electronic effects of the fluorine atom.

Role in Enzyme-Catalyzed Reactions and Fluorinase Enzyme Studies

The enzymatic processing of organofluorine compounds is a key area of research, both for understanding their metabolic fate and for harnessing enzymes for the synthesis of fluorinated molecules.

The substrate specificity of enzymes is often exquisitely tuned, and the introduction of a fluorine atom can dramatically alter how a molecule is recognized and processed. A notable example is the fluoroacetyl-CoA thioesterase FlK from the fluoroacetate-producing bacterium Streptomyces cattleya. This enzyme specifically hydrolyzes fluoroacetyl-CoA but not acetyl-CoA, providing a self-resistance mechanism. nih.gov The specificity is attributed to an interaction between the fluorine atom of the substrate and an arginine residue in the active site. nih.gov

While kinetic data for the enzymatic processing of this compound is not available, the table below presents the kinetic parameters for the hydrolysis of fluoroacetyl-CoA by wild-type and a mutant of the thioesterase FlK, illustrating the level of detail obtained in such studies.

| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Wild-type FlK | Fluoroacetyl-CoA | 30 | 0.044 | 1470 |

| T42S FlK Mutant | Fluoroacetyl-CoA | 15 | 0.41 | 27300 |

| This table presents kinetic data for fluoroacetyl-CoA thioesterase FlK as an example of enzymatic processing of a fluorinated substrate. Data from Huang et al., 2006. nih.gov |

The formation of the carbon-fluorine (C-F) bond in nature is a rare phenomenon, catalyzed by a unique class of enzymes called fluorinases. nih.govnih.govscispace.com The first and most studied fluorinase was discovered in Streptomyces cattleya. scispace.com This enzyme catalyzes the reaction between S-adenosyl-L-methionine (SAM) and a fluoride (B91410) ion to produce 5'-fluoro-5'-deoxyadenosine (5'-FDA) and L-methionine. frontiersin.org The discovery of fluorinases has opened up possibilities for the biocatalytic synthesis of organofluorine compounds under mild, aqueous conditions. nih.govfrontiersin.org While this compound is not a known natural product of fluorinase activity, the study of these enzymes provides fundamental insights into the mechanisms of biological fluorination.

Incorporation into Peptides and Peptidomimetics for Conformational and Stability Studies

The incorporation of fluorinated amino acids into peptides is a powerful strategy to modulate their conformation, stability, and biological activity. The fluorine atom can introduce localized conformational constraints and enhance proteolytic stability.

Research on peptides containing fluorinated amino acid analogs, such as 4-fluoroprolines and fluorinated threonines, has demonstrated significant effects on peptide structure. researchgate.netnih.gov For example, the incorporation of (2S,3S)- and (2S,3R)-CF3-threonine analogues into pentapeptides was shown to stabilize an extended β-strand conformation. researchgate.net Similarly, 4-fluoroprolines can enforce a particular pucker in the pyrrolidine ring and influence the cis/trans isomerization of the preceding peptide bond, thereby stabilizing specific secondary structures like the collagen triple helix. nih.gov

The incorporation of this compound, as a leucine analog, into a peptide sequence would be expected to influence its conformational preferences and stability. Designer fluoropeptidomimetics have been investigated as protease inhibitors, where the fluorinated moiety is designed to mimic the tetrahedral transition state of peptide bond hydrolysis. nih.gov Studies on such mimetics have revealed insights into their stability in aqueous solutions. nih.gov

The table below summarizes the stability of different fluoropeptidomimetics in aqueous methanol, highlighting the influence of the chemical structure on stability.

| Compound | Moiety | Stability Outcome |

| General Fluoropeptidomimetic | -CHF-S- | Slow conversion to methyl ether and/or oxazole derivatives |

| C-2 Alkyl Substituted Fluoropeptidomimetic | -CRF-S- | Enhanced aqueous stability |

| This table illustrates the stability of related fluoropeptidomimetics. Data from Ni et al., 2005. nih.gov |

Impact on Peptide Secondary Structure and Folding (e.g., α-Helix Propensity)

The introduction of fluorinated amino acid analogues into peptide chains can significantly influence their secondary structure, such as the propensity to form α-helices. While direct studies on peptides incorporating this compound are limited, the broader understanding of fluorinated amino acids provides a basis for expected effects. The high electronegativity of fluorine can alter local electronic environments and stereoelectronic effects, which in turn can favor or disfavor specific backbone torsion angles required for helical structures.

Research on other fluorinated aliphatic amino acids has demonstrated that the position and degree of fluorination are critical determinants of helical propensity. For instance, the substitution of hydrogen with fluorine can increase the hydrophobicity of the side chain, a factor known to influence helix formation. However, the bulky nature of the fluorine atom can also introduce steric hindrance that may disrupt the tight packing required for a stable α-helix.

A hypothetical study on a model peptide could involve the substitution of a leucine residue with its fluorinated analogue, this compound (once incorporated into an amino acid structure). The α-helix propensity could then be quantified using techniques such as circular dichroism (CD) spectroscopy. The table below illustrates a potential comparative analysis of the helical content of a model peptide before and after substitution.

Table 1: Hypothetical Impact of this compound incorporation on α-Helix Propensity of a Model Peptide

| Peptide | Amino Acid at Position X | Mean Residue Ellipticity [θ]₂₂₂ (deg·cm²·dmol⁻¹) | Calculated α-Helical Content (%) |

|---|---|---|---|

| Control Peptide | Leucine | -25,000 | 75 |

| Fluorinated Peptide | This compound analogue | -18,000 | 54 |

Data are hypothetical and for illustrative purposes only.

Influence on Proteolytic Stability at a Molecular Level

A key area of investigation for modified peptides is their resistance to degradation by proteases. The introduction of fluorine at the α-carbon of an amino acid analogue can significantly enhance proteolytic stability. This increased stability is often attributed to the strong electron-withdrawing nature of the fluorine atom, which can alter the electronic properties of the adjacent peptide bond, making it less susceptible to enzymatic hydrolysis.

Furthermore, the steric bulk of the fluorine atom can hinder the proper binding of the peptide substrate into the active site of a protease. Many proteases have highly specific recognition pockets, and the presence of a fluorine atom, which is larger than a hydrogen atom, can disrupt the precise molecular recognition required for catalysis.

To investigate the influence of this compound on proteolytic stability, a peptide containing this analogue could be incubated with a protease, such as trypsin or chymotrypsin. The rate of cleavage could then be monitored over time using techniques like high-performance liquid chromatography (HPLC).

Table 2: Illustrative Proteolytic Stability Assay of a Model Peptide

| Peptide | Protease | Incubation Time (hours) | Percentage of Intact Peptide (%) |

|---|---|---|---|

| Control Peptide | Trypsin | 1 | 45 |

| Control Peptide | Trypsin | 4 | 10 |

| Fluorinated Peptide | Trypsin | 1 | 92 |

| Fluorinated Peptide | Trypsin | 4 | 78 |

Data are hypothetical and for illustrative purposes only.

Metabolic Pathway Interrogations in Research Models (excluding human metabolic studies)

In a research model, such as a cell culture or a model organism, this compound could be introduced as a metabolic tracer. Its uptake and subsequent metabolic transformations could be tracked using ¹⁹F NMR or mass spectrometry. This approach could provide insights into the enzymes and pathways that recognize and process this fluorinated analogue. For example, researchers could investigate whether it is a substrate for enzymes involved in leucine catabolism.

Table 3: Potential Application of this compound in a Metabolic Tracer Study in a Rodent Model

| Analyte | Control Group (Leucine) | Experimental Group (this compound) |

|---|---|---|

| Plasma Concentration (µM) | 150 ± 20 | 135 ± 25 |

| Incorporation into Protein (%) | 2.5 ± 0.5 | 0.8 ± 0.2 |

| Key Metabolite 1 (µM) | 30 ± 5 | 5 ± 1 |

| Key Metabolite 2 (µM) | 15 ± 3 | Not Detected |

Data are hypothetical and for illustrative purposes only.

Theoretical and Computational Chemistry Studies of 2s 2 Fluoro 4 Methylpentanoic Acid

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. Methods like Density Functional Theory (DFT) are powerful tools for elucidating the electronic structure and bonding characteristics of (2S)-2-Fluoro-4-methylpentanoic acid.

Calculations reveal that the introduction of a highly electronegative fluorine atom at the α-position to the carboxyl group has profound effects on the molecule's electronic properties. The fluorine atom withdraws electron density via the inductive effect, which polarizes the adjacent C-F and C-C bonds. This polarization is critical in determining the molecule's reactivity and acidity.

A key aspect of the electronic structure is the distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. For this compound, the HOMO is typically localized around the carboxylic oxygen atoms, while the LUMO is distributed along the σ* orbitals of the C-F and C=O bonds.

The calculated electrostatic potential (ESP) map visually represents the charge distribution. For this molecule, a significant negative potential is observed around the carboxylic oxygen atoms and the fluorine atom, indicating regions susceptible to electrophilic attack. Conversely, a positive potential is found around the carboxylic proton and the α-hydrogen, highlighting sites for potential nucleophilic interaction or deprotonation.

Table 1: Predicted Electronic Properties of this compound Note: These values are illustrative and depend on the specific level of theory and basis set used for calculation.

| Parameter | Predicted Value | Implication |

| Mulliken Atomic Charge on F | -0.45 e | High negative charge indicates strong electron-withdrawing nature. |

| Mulliken Atomic Charge on Cα | +0.30 e | Electron deficiency at the α-carbon due to adjacent F and COOH. |

| Mulliken Atomic Charge on C=O | +0.55 e | The carbonyl carbon is highly electrophilic. |

| HOMO Energy | -7.2 eV | Relates to ionization potential and electron-donating capability. |

| LUMO Energy | +1.5 eV | Relates to electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 8.7 eV | A large gap suggests high kinetic stability. |

| Calculated pKa | ~3.0 | Increased acidity compared to non-fluorinated 4-methylpentanoic acid (~4.8). |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of this compound is crucial for its biological activity and chemical reactivity. Conformational analysis, through computational potential energy surface (PES) scans and molecular dynamics (MD) simulations, helps identify the most stable arrangements of the molecule.

Molecular dynamics simulations can model the behavior of the molecule over time in a simulated environment, such as in a water solvent box. These simulations provide insight into the dynamic equilibrium between different conformers and the influence of solvent on the molecule's structure. For this compound, MD simulations would likely show that the molecule adopts a folded conformation in aqueous solution to minimize the exposure of its hydrophobic isobutyl group to water, while the polar carboxyl and fluoro groups engage in hydrogen bonding with the solvent. The gauche effect, a stereoelectronic preference for certain dihedral angles involving electronegative substituents, would also influence the rotational barrier around the Cα-Cβ bond.

Table 2: Relative Energies of Key Conformers of this compound Note: Energies are relative to the most stable conformer (Conformer 1). Values are illustrative.

| Conformer | Dihedral Angle (F-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

| 1 (Anti) | ~180° | 0.00 | Minimized steric hindrance between F and the isobutyl group. |

| 2 (Gauche +) | ~60° | +0.75 | Potential gauche stabilization vs. steric clash. |

| 3 (Gauche -) | ~-60° | +0.85 | Potential gauche stabilization vs. steric clash. |

Prediction of Chemical Reactivity and Stereoselectivity

Computational chemistry provides powerful tools to predict how this compound will behave in chemical reactions. By modeling reaction pathways and transition states, chemists can forecast reaction outcomes, including rates and stereoselectivity.

The electronic properties calculated in Section 6.1 are direct predictors of reactivity. The electron-deficient α-carbon and carbonyl carbon are primary sites for nucleophilic attack. The acidity of the carboxylic proton makes deprotonation a facile process, forming the corresponding carboxylate, which can then act as a nucleophile.

For reactions involving the chiral center, computational modeling can predict stereoselectivity. For instance, in an esterification reaction, the incoming alcohol can attack the carbonyl carbon from two different faces (re or si). By calculating the activation energies for both pathways, it is possible to predict which diastereomeric product will be favored. The existing stereocenter at C2, along with the preferred conformation of the molecule, will create a diastereomeric transition state, leading to facial selectivity. The size and nature of the incoming nucleophile and the reaction conditions can be computationally varied to optimize this selectivity.

Computational Modeling for Biological Activity Prediction (e.g., Protein-Ligand Docking)

Given its structural similarity to leucine (B10760876), this compound is a candidate for interaction with biological systems, such as enzymes or receptors. Computational methods are invaluable for predicting these interactions and estimating potential biological activity before undertaking expensive and time-consuming synthesis and testing. elsevierpure.commdpi.com

Protein-Ligand Docking is a primary technique used for this purpose. nih.govresearchgate.net In this method, a 3D model of the compound is computationally placed into the binding site of a target protein. A scoring function then estimates the binding affinity, or how strongly the ligand binds to the protein. By screening this compound against a library of protein structures, potential biological targets can be identified. For example, it could be docked into the active site of aminoacyl-tRNA synthetases or enzymes involved in metabolic pathways that process leucine.

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate molecular descriptors (e.g., size, polarity, electronic properties) with known biological activities. researchgate.net While building a QSAR model requires a dataset of similar molecules with known activities, such models can predict the potency of new compounds like this compound.

Table 3: Illustrative Virtual Docking Results for this compound Note: These are hypothetical results to illustrate the process. Negative scores indicate more favorable binding.

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Potential Interaction Type |

| Leucyl-tRNA Synthetase | 1WKB | -7.2 | Competitive inhibition; H-bonding with active site residues. |

| Human Serum Albumin | 1H9Z | -5.8 | Non-specific binding in a hydrophobic pocket. |

| Cathepsin K | 1ATK | -4.5 | Weak interaction, unlikely to be a potent inhibitor. |

Application of Artificial Intelligence in Catalyst and Reaction Design

For the synthesis of this compound, AI can be applied in several ways:

Catalyst Discovery: Developing a stereoselective fluorination method is key. An AI model can be trained on vast datasets of known catalytic reactions. paperpublications.orgarxiv.org By inputting the desired product, the model can predict novel catalyst structures—perhaps a chiral transition metal complex or an organocatalyst—that would be most effective for the enantioselective fluorination of a suitable precursor.

Reaction Optimization: AI algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, concentration, catalyst loading). citrine.io Instead of traditional one-factor-at-a-time experimentation, AI can guide a design of experiments (DoE) approach to rapidly identify the optimal conditions for maximizing yield and stereoselectivity, saving time and resources.

Predictive Chemistry: ML models can predict the outcome of a reaction without it ever being run in a lab. By learning from reaction databases, these models can forecast the likely yield and byproducts when a given set of reactants and catalysts are combined under specific conditions, allowing researchers to screen potential synthetic routes in silico. frontiersin.org This data-driven approach complements and accelerates traditional experimental and computational chemistry efforts. paperpublications.org

Applications in Advanced Chemical Synthesis and Materials Science Research

Utilization as a Chiral Building Block in the Synthesis of Complex Organic Molecules

Chiral α-fluoro carboxylic acids are valuable synthons in asymmetric synthesis, and (2S)-2-Fluoro-4-methylpentanoic acid is structurally poised to serve a similar role. The stereodefined center bearing the fluorine atom can be incorporated into larger, more complex molecules, imparting specific three-dimensional arrangements that are crucial for biological activity or material properties.

Detailed research findings on analogous compounds show that the introduction of a fluorine atom at a stereogenic center can significantly influence the conformational preferences and electronic properties of a molecule. nih.gov Catalytic, enantioselective α-fluorination of acid chlorides has been developed to produce a variety of optically active carboxylic acid derivatives, highlighting the demand for such chiral building blocks. nih.gov These methods often yield products that can be transformed into α-fluoro carboxylic acids, esters, and amides, which are of broad utility in medicinal chemistry and organic synthesis. nih.gov

The synthesis of complex organic molecules often relies on the availability of a diverse pool of chiral starting materials. The synthesis of α-halo acids from readily available and enantiomerically pure α-amino acids is a known strategy. ehu.eus For instance, the nucleophilic substitution of the amino group in L-amino acids can yield α-halo acids with retention of configuration. ehu.eus This suggests a viable synthetic route to This compound from L-leucine, a common and inexpensive amino acid. The resulting chiral fluorinated acid can then be used in the synthesis of complex natural products and their analogues.

Design and Synthesis of Fluorinated Peptidomimetics and Amino Acid Analogues

The incorporation of fluorinated amino acids into peptides is a widely used strategy to enhance their biological properties. Fluorine can improve metabolic stability, increase hydrophobicity, and modulate the conformation of peptides, often leading to enhanced binding affinity and efficacy. nih.govnih.gov While there is no specific literature on the use of This compound in peptidomimetics, its structure as a fluorinated analogue of leucine (B10760876) makes it a prime candidate for such applications.

Research on other fluorinated amino acids has shown that even a single fluorine atom can have a significant impact on the secondary structure of a peptide, promoting or stabilizing specific folds. rsc.org The design of novel fluorinated peptides often involves the synthesis of non-canonical amino acids that can be incorporated into peptide sequences using standard solid-phase synthesis techniques. nih.gov Given its relationship to leucine, This compound could be used to create fluorinated leucine analogues for the synthesis of peptides with enhanced stability and novel biological activities.

Contribution to Novel Material Research

The unique properties of fluorinated molecules make them valuable components in materials science, particularly for creating materials with specific molecular arrangements and properties, such as liquid crystals and advanced polymers. researchgate.netrsc.org The introduction of fluorine can lead to materials with high thermal stability, chemical inertness, and unique optical and electrical properties. researchgate.net

In the field of liquid crystals, the incorporation of a fluorine atom, especially at a chiral center, can significantly influence the mesophase behavior, dielectric anisotropy, and other physical properties of the material. researchgate.netrsc.org The polarity and steric bulk of the fluorine atom can alter intermolecular interactions, leading to the formation of novel liquid crystalline phases. researchgate.net Chiral α-haloacids have been used as building blocks for ferroelectric liquid crystals, where the dipole of the carbon-halogen bond plays a crucial role in the material's properties. ehu.eus

In polymer science, fluorinated monomers are used to create polymers with low surface energy, high hydrophobicity, and enhanced stability. clarkson.edu While there is no direct evidence of This compound being used in this context, its structure suggests potential as a chiral fluorinated monomer or as a precursor to such monomers. The resulting polymers could have interesting self-assembly properties, potentially forming ordered structures with unique functionalities. clarkson.edu The combination of chirality and fluorination in a single molecule offers a pathway to complex, functional materials.

| Compound Name |

| This compound |

| L-leucine |

| (2S)-4-monofluoroethylglycine |

| (2S)-4,4-difluoroethylglycine |

| (2S)-4,4,4-trifluoroethylglycine |

| N-fluorodibenzene-sulfonimide |

Table of Physicochemical Properties for this compound and Related Compounds

| Property | This compound | (R)-2-fluoro-4-methylpentanoic acid nih.gov | 2-Fluoro-4-methylpentanoic acid nih.gov |

|---|---|---|---|

| Molecular Formula | C6H11FO2 | C6H11FO2 | C6H11FO2 |

| Molecular Weight | 134.15 g/mol | 134.15 g/mol | 134.15 g/mol |

| IUPAC Name | This compound | (2R)-2-fluoro-4-methylpentanoic acid | 2-fluoro-4-methylpentanoic acid |

| SMILES | CC(C)CC@@HO)F | CC(C)CC@HO)F | CC(C)CC(C(=O)O)F |

| InChIKey | XJSHQHONRQJNKY-YFKPBYRVSA-N | XJSHQHONRQJNKY-RXMQYKEDSA-N | XJSHQHONRQJNKY-UHFFFAOYSA-N |

Future Research Directions and Emerging Opportunities

Development of Next-Generation Stereoselective Fluorination Methodologies

The synthesis of enantiomerically pure α-fluoro-α-amino acids and their derivatives, such as (2S)-2-Fluoro-4-methylpentanoic acid, remains a formidable challenge. nih.govresearchgate.net While existing methods have enabled access to these compounds, there is a pressing need for more efficient, scalable, and environmentally benign synthetic routes. Future research will likely focus on the development of novel catalytic systems that can achieve high stereoselectivity in the fluorination of prochiral substrates.

Key research thrusts in this area include:

Late-Stage Fluorination: A significant advancement would be the ability to introduce fluorine stereoselectively at a late stage in the synthesis of complex molecules, such as peptides. rsc.org This would allow for the rapid generation of fluorinated analogs of biologically active peptides for structure-activity relationship studies.

Biocatalytic Fluorination: Harnessing the power of enzymes for stereoselective C-F bond formation represents a green and highly specific approach. While naturally occurring fluorinating enzymes are rare, protein engineering and directed evolution could be employed to develop robust biocatalysts for the synthesis of this compound and related compounds.

| Fluorination Strategy | Potential Advantages | Key Challenges |

| Enantioselective Catalysis | High stereocontrol, atom economy | Catalyst design and stability |

| Late-Stage Fluorination | Rapid analogue synthesis | Substrate scope and functional group tolerance |

| Biocatalytic Fluorination | High specificity, green chemistry | Enzyme discovery and engineering |

Table 1: Comparison of Future Stereoselective Fluorination Strategies

Elucidation of Subtle Fluorine Effects on Molecular Recognition and Biological Function

The substitution of hydrogen with fluorine can induce profound changes in the physicochemical properties of a molecule, including its pKa, dipole moment, and conformational preferences. nih.gov These "subtle fluorine effects" can have a significant impact on how a molecule interacts with its biological targets. researchgate.net A deeper understanding of these effects at the molecular level is crucial for the rational design of fluorinated bioactive compounds.

Future research in this domain will likely involve:

High-Resolution Structural Studies: The use of X-ray crystallography and high-field NMR spectroscopy to determine the three-dimensional structures of peptides and proteins incorporating this compound will provide invaluable insights into the specific non-covalent interactions involving the fluorine atom, such as orthogonal multipolar interactions and the fluorous effect.

Thermodynamic and Kinetic Analyses: Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be employed to quantify the changes in binding affinity and kinetics that result from the incorporation of this compound into a peptide ligand. This will help to dissect the enthalpic and entropic contributions of the fluorine atom to molecular recognition.

In-depth Conformational Analysis: Spectroscopic techniques, such as vibrational circular dichroism (VCD) and Raman spectroscopy, combined with computational modeling, can be used to probe the conformational landscape of peptides containing this compound. This will shed light on how the gauche effect and other stereoelectronic interactions involving fluorine influence peptide secondary structure. mdpi.com

Expanding the Scope of this compound in Advanced Biomolecular Engineering

The unique properties conferred by the α-fluoro substituent make this compound a valuable building block for the design of novel biomolecules with enhanced properties. researchgate.net While its direct incorporation into proteins in vivo remains a significant hurdle, its use in synthetic peptide and protein engineering holds immense promise. mdpi.comresearchgate.net

Emerging opportunities in this area include:

Designing Hyperstable Proteins: The incorporation of fluorinated amino acids, by analogy with this compound, into the hydrophobic cores of proteins has been shown to enhance their thermal and chemical stability. acs.org Future work could focus on systematically replacing leucine (B10760876) residues with this fluorinated analog in various protein scaffolds to create highly robust enzymes and therapeutic proteins.

Modulating Protein-Protein Interactions: The subtle steric and electronic effects of the fluorine atom can be exploited to fine-tune the specificity and affinity of protein-protein interactions. researchgate.net This could be particularly useful in the design of peptide-based inhibitors of protein-protein interaction targets that are often considered "undruggable."

Developing Novel Peptide-Based Biomaterials: The self-assembly of peptides is highly sensitive to the nature of their constituent amino acids. The introduction of this compound could be used to control the morphology and mechanical properties of peptide-based hydrogels, nanofibers, and other biomaterials for applications in tissue engineering and drug delivery. digitellinc.com

| Application Area | Potential Impact of Incorporating this compound |

| Hyperstable Proteins | Increased resistance to denaturation, longer shelf-life for protein therapeutics. |

| Protein-Protein Interaction Modulation | Enhanced specificity and potency of peptide-based drugs. |

| Peptide-Based Biomaterials | Tunable mechanical properties and controlled self-assembly. |

Table 2: Potential Applications of this compound in Biomolecular Engineering

Integration of Multiscale Computational Approaches for Predictive Research

Computational modeling is poised to play an increasingly important role in accelerating research on this compound and other fluorinated molecules. nih.gov By integrating computational methods across different length and time scales, it will be possible to predict the properties of molecules and materials containing this fluorinated building block with greater accuracy.

Future computational efforts will likely focus on:

Developing Accurate Force Fields: The development of polarizable force fields that can accurately model the non-covalent interactions of fluorine in different chemical environments is essential for reliable molecular dynamics simulations of peptides and proteins containing this compound.

Quantum Mechanical Calculations: High-level quantum mechanical calculations can provide detailed insights into the electronic structure and reactivity of this compound, helping to rationalize its observed effects on pKa and conformational preferences.

Predictive Modeling of Biological Activity: By combining molecular docking, free energy calculations, and machine learning approaches, it may be possible to predict the biological activity of peptides incorporating this compound, thereby guiding synthetic efforts towards the most promising candidates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-Fluoro-4-methylpentanoic acid to achieve high enantiomeric purity?

- Methodological Answer: Asymmetric hydrogenation using chiral catalysts (e.g., palladium-based systems under H₂ atmosphere) or enantioselective fluorination via chiral auxiliaries are effective. Multi-step protocols involving carboxyl protection, fluorination, and deprotection can minimize racemization. For example, coupling agents like DCC (dicyclohexylcarbodiimide) and solvents such as dry THF or DMF are critical for maintaining stereochemical integrity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer: Store the compound at –20°C under inert gas (e.g., argon) to prevent degradation. Use moisture-free solvents during handling, as fluorine’s electronegativity increases susceptibility to hydrolysis. Safety protocols, including gloves, lab coats, and fume hoods, are mandatory due to potential irritant properties .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer:

- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to confirm enantiopurity.

- ¹⁹F NMR (470 MHz, CDCl₃) to verify fluorine incorporation (δ ≈ –120 to –220 ppm).

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- Polarimetry to measure optical rotation ([α]₂₀ᴅ) and compare with literature values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

- Methodological Answer: Perform a Design of Experiments (DoE) to systematically vary parameters:

- Catalyst loading (e.g., 1–5 mol% Pd/C).

- Reaction temperature (e.g., 0°C vs. room temperature).

- Solvent polarity (e.g., THF vs. dichloromethane).

Use ANOVA to identify statistically significant factors. Contradictions often arise from trace moisture or incomplete deprotection steps, which can be mitigated by rigorous drying of reagents .

Q. What is the impact of the fluorine atom on the compound’s metabolic stability in enzymatic assays?

- Methodological Answer: Fluorine’s electronegativity increases the compound’s resistance to oxidative metabolism (e.g., cytochrome P450 enzymes). To assess this:

- Conduct LC-MS-based metabolic stability assays in liver microsomes.

- Compare half-life (t₁/₂) with non-fluorinated analogs.

Fluorine’s inductive effect also lowers pKa (~2.5–3.0), enhancing membrane permeability in cellular uptake studies .

Q. How can racemization be minimized during large-scale synthesis of this compound?

- Methodological Answer:

- Use low-temperature reactions (–10°C to 0°C) during fluorination steps.

- Employ chiral ligands (e.g., BINAP derivatives) in catalytic asymmetric synthesis.

- Avoid prolonged exposure to acidic/basic conditions during workup.

Monitor enantiomeric excess (ee) via chiral HPLC at each step .

Q. What experimental designs are optimal for studying pH-dependent stability of this compound?

- Methodological Answer:

- Prepare buffered solutions (pH 1–12) and incubate at 37°C.

- Sample aliquots at intervals (0, 24, 48 hrs) and analyze via reverse-phase HPLC (C18 column, 0.1% TFA in mobile phase).

- Calculate degradation kinetics using first-order rate equations. Fluorine’s electron-withdrawing effect may accelerate hydrolysis at alkaline pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.